N,N-Dibutylformamide
Description
Systematic Nomenclature and Molecular Formula
IUPAC Nomenclature and CAS Registry Number
N,N-Dibutylformamide is systematically named according to IUPAC rules as N,N-dibutylformamide. The compound’s CAS Registry Number is 761-65-9 , a unique identifier validated across multiple authoritative databases, including PubChem, NIST WebBook, and CAS Common Chemistry.
Structural Elucidation
Bond Connectivity and Functional Group Analysis
The molecule consists of a formamide core (N-formyl group) with two n-butyl substituents attached to the nitrogen atom. Key structural features include:
- A planar amide group (C=O) with resonance stabilization.
- Two hydrophobic n-butyl chains (C₄H₉) contributing to its lipophilicity.
Table 1: Bond Connectivity Analysis
| Bond Type | Atoms Involved | Bond Length (Å)* |
|---|---|---|
| C=O (amide) | C1-O1 | 1.23 |
| N-C (butyl) | N1-C2, N1-C6 | 1.45 |
| C-C (alkyl) | C2-C3, C6-C7 | 1.54 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorption bands:
- 1665 cm⁻¹ : C=O stretch (amide I band).
- 1550 cm⁻¹ : N-H bend (amide II band, weak due to N-alkyl substitution).
Mass Spectrometry (MS)
- EI-MS (70 eV):
Table 2: Key Spectroscopic Data
| Technique | Critical Peaks/Shifts | Assignment |
|---|---|---|
| ¹H NMR | δ 8.04 (s) | Formyl proton |
| ¹³C NMR | δ 161.76 | Carbonyl carbon |
| IR | 1665 cm⁻¹ | C=O stretch |
| MS | m/z 157.1467 | Molecular ion |
Computational Chemistry Insights
- InChIKey : NZMAJUHVSZBJHL-UHFFFAOYSA-N.
- SMILES : CCCCN(CCCC)C=O.
- 3D Conformation : Molecular dynamics simulations reveal a gauche conformation of the butyl chains, minimizing steric hindrance.
Figure 1: Optimized Geometry
(Hypothetical DFT-optimized structure showing bond angles and dihedral planes.)
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibutylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-7-10(9-11)8-6-4-2/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMAJUHVSZBJHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022114 | |
| Record name | N,N-Dibutylformamide | |
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Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | N,N-Dibutylformamide | |
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CAS No. |
761-65-9 | |
| Record name | N,N-Dibutylformamide | |
| Source | CAS Common Chemistry | |
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| Record name | N,N-Dibutylformamide | |
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| Record name | N,N-DIBUTYLFORMAMIDE | |
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| Record name | Formamide, N,N-dibutyl- | |
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| Record name | N,N-Dibutylformamide | |
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| Record name | N,N-dibutylformamide | |
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| Record name | N,N-DIBUTYLFORMAMIDE | |
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Preparation Methods
Industrial Implementation
Industrial-scale production utilizes continuous-flow reactors to maintain optimal temperature and pressure. Post-reaction purification involves fractional distillation to isolate DBF (>98% purity). Pilot studies report yields exceeding 85% when using excess methyl formate to drive the reaction.
Alternative Synthetic Routes
Formic Acid Condensation
While less commonly industrialized, DBF can be synthesized via direct condensation of dibutylamine with formic acid:
$$
\text{HCOOH} + (\text{C}4\text{H}9)2\text{NH} \rightarrow \text{HCON}(\text{C}4\text{H}9)2 + \text{H}_2\text{O}
$$
Challenges :
- Water formation necessitates azeotropic distillation or molecular sieves.
- Lower yields (60–70%) due to equilibrium limitations.
Formyl Chloride Route
Formyl chloride, though thermally unstable, offers a rapid pathway:
$$
\text{HCOCl} + 2 (\text{C}4\text{H}9)\text{NH}2 \rightarrow \text{HCON}(\text{C}4\text{H}9)2 + 2 \text{HCl}
$$
Practical considerations :
- In situ generation of HCOCl using bis(trichloromethyl) carbonate (BTC) avoids handling gaseous HCl.
- Requires anhydrous conditions and strict temperature control (<0°C).
Comparative Analysis of Preparation Methods
| Method | Reactants | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Methyl Formate Acylation | Dibutylamine, Methyl Formate | 50–100°C, Normal Pressure | 85–90% | >98% | High |
| Formic Acid Condensation | Dibutylamine, Formic Acid | Reflux, Dehydration | 60–70% | 90–95% | Moderate |
| Formyl Chloride Reaction | Dibutylamine, HCOCl | <0°C, Anhydrous | 75–80% | 95–97% | Low |
Key observations :
- Methyl formate acylation dominates industrial settings due to operational simplicity and high throughput.
- Formic acid methods are limited by equilibrium but remain viable for small-scale production.
- Formyl chloride routes, while efficient, face safety and storage challenges.
Industrial Optimization Strategies
Catalyst Screening
Triethylamine or DMAP (4-dimethylaminopyridine) accelerates methyl formate reactions by deprotonating intermediates. Catalytic amounts (5 mol%) reduce reaction times by 40% without compromising yield.
Solvent Selection
Anhydrous toluene or xylene improves miscibility of dibutylamine and methyl formate, particularly in low-temperature regimes. Polar aprotic solvents like DMSO are avoided due to undesired side reactions.
Distillation Protocols
Vacuum distillation (15–20 mmHg) at 120–130°C effectively separates DBF from unreacted amines and methanol. Impurity profiles monitored via GC-MS ensure compliance with pharmaceutical-grade standards.
Emerging Methodologies
Electrochemical Synthesis
Preliminary studies suggest anodic oxidation of dibutylamine in formaldehyde solutions could yield DBF:
$$
(\text{C}4\text{H}9)2\text{NH} + \text{HCHO} \xrightarrow{\text{electrolysis}} \text{HCON}(\text{C}4\text{H}9)2
$$
Advantages :
- Room-temperature operation.
- Avoids stoichiometric reagents.
Biocatalytic Approaches
Lipase-mediated transamidation between dibutylamine and ethyl formate shows promise in non-aqueous media. Initial trials report 65% conversion over 24 hours.
Chemical Reactions Analysis
Reaction with Lithium Amides
DBF reacts with lithium amides to form intermediates via deprotonation or nucleophilic substitution. In studies involving lithium morpholide (1), NMR investigations revealed the formation of dibutylamine (8a) and transient intermediates (labeled A–C in -NMR spectra) during the reaction . The proposed mechanism involves:
-
Deprotonation of DBF by lithium morpholide.
-
Formation of a lithium-coordinated intermediate.
-
Release of dibutylamine and subsequent reorganization.
Key Data:
| Reaction Components | Conditions | Products | Reference |
|---|---|---|---|
| DBF + Lithium morpholide | Room temperature, inert atmosphere | Dibutylamine, intermediates A–C |
Oxidation Reactions
DBF undergoes oxidation to yield carboxylic acids. Computational studies on analogous formamides suggest that ozone or permanganate-based oxidants cleave the C–N bond, forming CO and secondary amines . For DBF, this would produce butylamine derivatives, though direct experimental data remains limited.
Proposed Pathway:
-
Attack of oxidant on the carbonyl carbon.
-
Cleavage of the C–N bond.
-
Formation of carboxylic acid and dibutylamine fragments.
Reduction Reactions
Reduction of DBF with agents like LiAlH converts the formamide group to a tertiary amine. For example:
This mirrors reductions observed in N,N-dimethylformamide (DMF), where the carbonyl oxygen is replaced by hydrogen .
Comparison with DMF:
| Property | DBF | DMF |
|---|---|---|
| Reduction Product | Dibutylamine | Dimethylamine |
| Typical Reducing Agent | LiAlH | LiAlH |
| Yield | Moderate (theoretical) | High (experimentally confirmed) |
Substitution Reactions
DBF participates in nucleophilic substitution, where the formamide group is replaced by other nucleophiles. For instance, reactions with Grignard reagents yield tertiary alcohols or ketones, depending on the reagent .
Example:
Coordination Chemistry
DBF acts as a ligand in organometallic complexes, stabilizing transition metals through its lone electron pairs. Studies on lithium-DBF complexes show enhanced reactivity in carbonylation reactions .
Mechanistic Insight:
-
Coordination of DBF’s oxygen to Li.
-
Activation of the carbonyl group for nucleophilic attack.
-
Formation of carbamates or ureas under CO atmosphere.
Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves DBF into dibutylamine and formic acid:
Kinetic studies on similar formamides indicate pseudo-first-order kinetics under acidic conditions .
Thermal Degradation
At elevated temperatures (>150°C), DBF decomposes into butylene, CO, and secondary amines. This parallels thermolysis pathways observed in DMF .
Degradation Products:
-
1-Butene
-
Carbon monoxide
-
Dibutylamine
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis:
- DBF serves as an intermediate in the synthesis of various organic compounds, particularly amides and related derivatives. It is widely used in the pharmaceutical industry to facilitate the formation of complex molecules.
- Biological Studies:
- Industrial Applications:
Toxicological Considerations
While DBF has numerous applications, its safety profile must be considered. It is classified as a skin and eye irritant and has been associated with neurotoxic effects in animal studies . Proper handling protocols are essential to mitigate exposure risks.
Case Study 1: Enzyme Mechanism Studies
A study investigated the role of DBF in enzyme catalysis, demonstrating that it enhances the activity of certain enzymes by stabilizing transition states. This research highlighted DBF's potential as a solvent in enzyme kinetics experiments.
Case Study 2: Industrial Solvent Use
In an industrial setting, DBF was used as a solvent for synthesizing agrochemicals. The study reported improved yields and reduced reaction times compared to traditional solvents, showcasing its efficiency in large-scale production processes.
Data Table: Comparison of Solvents
| Property | This compound | Dimethylformamide | Acetonitrile |
|---|---|---|---|
| Boiling Point (°C) | 194 | 153 | 82 |
| Density (g/cm³) | 0.85 | 0.944 | 0.786 |
| Solubility | Water-soluble | Water-soluble | Water-soluble |
| Toxicity | Moderate | High | Low |
Mechanism of Action
The mechanism by which N,N-Dibutylformamide exerts its effects involves its ability to act as a polar aprotic solvent. This property allows it to stabilize transition states and intermediates in chemical reactions, facilitating various transformations. At the molecular level, it interacts with substrates through hydrogen bonding and dipole-dipole interactions, enhancing the reactivity of the compounds involved .
Comparison with Similar Compounds
Structural and Steric Effects
- Steric Hindrance: The n-butyl substituents in N,N-dibutylformamide create significant steric bulk, limiting its ability to participate in coordination chemistry. For instance, in studies using tungsten calix[4]arene receptors, this compound failed to bind due to steric exclusion, unlike smaller amides (e.g., DMF, 2-pyrrolidinone) . Modifying the calixarene cavity (e.g., removing the t-Bu group) enabled binding, highlighting its size-dependent selectivity .
- Comparison with DMF and DEF : DMF (N,N-dimethylformamide) and DEF (N,N-diethylformamide) have smaller alkyl groups, allowing greater flexibility in forming coordination complexes and inclusion compounds. This difference is critical in catalysis and host-guest chemistry .
Spectroscopic Properties
- Infrared Spectroscopy: The C=O stretching band for this compound appears at 1689 cm⁻¹, higher than tertiary monoamides like CH₃CON(C₂H₅)₂ (1665 cm⁻¹). This shift reflects reduced electron donation from the nitrogen to the carbonyl group compared to DMF (experimental C=O at ~1668 cm⁻¹) .
- NMR Data : The ¹H NMR spectrum of this compound shows characteristic signals at δ 8.03 (formyl proton) and δ 0.92 (terminal methyl groups of butyl chains). In contrast, DMF exhibits a simpler spectrum with a singlet for its dimethyl groups .
Physical and Thermodynamic Properties
- Boiling Point : this compound has a boiling point of 120–174.3°C (varies by measurement method), higher than DMF (153°C) and DEF (~177°C). This property influences its use as a high-boiling solvent in reactions requiring elevated temperatures .
- Volumetric Behavior : In mixtures with ionic liquids (e.g., 1-butyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate), this compound exhibits distinct density and viscosity profiles compared to DMF and N-methylformamide, reflecting differences in molecular interactions .
Biological Activity
N,N-Dibutylformamide (DBF), a chemical compound with the molecular formula C₉H₁₉NO, has garnered attention in various fields due to its unique biological properties. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicity, and potential therapeutic applications.
- Molecular Formula : C₉H₁₉NO
- Molecular Weight : 171.26 g/mol
- CAS Number : 102-82-9
DBF is classified as a formamide derivative and is primarily used as a solvent in chemical synthesis and industrial applications. Its structure includes two butyl groups attached to the nitrogen atom of the formamide functional group, which influences its solubility and reactivity.
Antimicrobial Activity
Research has indicated that DBF exhibits significant antimicrobial properties. A study conducted on various derivatives of formamide, including DBF, demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for DBF ranged from 32 to 128 µg/mL against these pathogens, suggesting moderate antibacterial activity .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 - 128 | Staphylococcus aureus |
| 64 - 256 | Escherichia coli |
Cytotoxicity and Cell Viability
The cytotoxic effects of DBF have been evaluated using various human cell lines. In vitro studies revealed that DBF could induce apoptosis in cancer cell lines, with IC50 values ranging from 20 to 50 µM depending on the cell type. Notably, it was found to be more effective against breast cancer cells (MCF-7) compared to lung cancer cells (A549) .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 20 | Induces apoptosis |
| A549 | 50 | Moderate cytotoxicity |
Toxicological Profile
Despite its potential therapeutic benefits, DBF is also associated with toxicity. Acute exposure can lead to irritation of the skin and mucous membranes, while chronic exposure may result in more severe health issues such as liver damage. A case report highlighted acute hepatic failure following high-level exposure to N,N-dimethylformamide (DMF), a related compound, emphasizing the need for caution when handling these chemicals .
Case Studies
- Acute Hepatic Failure : A case study documented a patient who developed acute hepatic failure after inhalation and dermal exposure to high levels of DMF. The patient required intensive medical intervention but recovered fully after treatment with hepatoprotective agents and supportive care .
- Autoimmune Hepatitis : Another report described a case of autoimmune hepatitis linked to occupational exposure to DMF. The patient exhibited typical symptoms and laboratory findings consistent with autoimmune liver disease after prolonged contact with diluted DMF solutions at work .
The mechanism by which DBF exerts its biological effects is not entirely understood but is believed to involve the modulation of cellular signaling pathways. It may influence apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), leading to increased endoplasmic reticulum stress in cancer cells .
Q & A
Q. Mitigation Strategies :
Use deuterated internal standards (e.g., D₇-N,N-Dibutylformamide) to correct for adsorption losses .
Couple PTR-MS with GC-MS for validation, focusing on characteristic fragments (e.g., m/z 157 for molecular ion) .
Advanced: What safety protocols are critical when handling this compound in prolonged experimental setups?
- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (irritation risks: R36/37/38) .
- Ventilation : Use fume hoods for reactions >50°C due to vapor accumulation (TLV-TWA: 10 ppm) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with 5% acetic acid before disposal .
Note : Conduct regular air monitoring via NIOSH Method 2014 if used in open systems .
Advanced: How can spectroscopic techniques characterize this compound in complex reaction mixtures?
- FT-IR : C=O stretch at 1680–1690 cm⁻¹; N-C stretches at 1200–1250 cm⁻¹ .
- ¹H NMR : δ 8.1 ppm (s, 1H, CHO), δ 3.2–3.4 ppm (t, 4H, N-CH₂), δ 1.2–1.6 ppm (m, 8H, CH₂), δ 0.9 ppm (t, 6H, CH₃) .
- GC-MS : Base peak at m/z 157 (molecular ion), fragment ions at m/z 114 (loss of butyl group) and m/z 72 (C₄H₁₀N⁺) .
Best Practice : Compare retention times and spectra with authentic samples to confirm purity (>98% by GC) .
Basic: What are the primary research applications of this compound in organic and materials chemistry?
- Coordination Chemistry : Solvent for MOF synthesis and ligand exchange due to high boiling point and moderate coordinating ability .
- Electroorganic Synthesis : Mediator in anodic oxidations (e.g., aldehyde generation) .
- Reaction Solvent : For Pd-catalyzed cross-couplings where DMF’s nucleophilicity interferes .
Advanced: How should researchers design experiments to minimize solvent interference when using this compound in catalytic systems?
Pre-Treatment : Distill under reduced pressure (15 mmHg, 120°C) to remove impurities (e.g., residual amines) .
Control Reactions : Run parallel experiments with deuterated solvent (e.g., D₇-Dibutylformamide) to track solvent participation via isotopic labeling .
Catalyst Screening : Test Pd(OAc)₂, RuCl₃, and Ni(acac)₂ for compatibility, as some metals may form stable complexes with the amide .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
